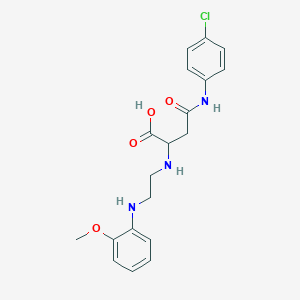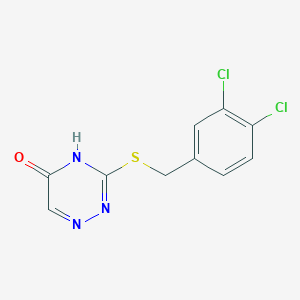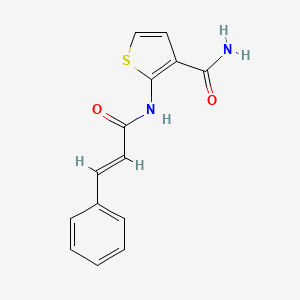![molecular formula C12H19NO2 B2418610 {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine CAS No. 1016765-60-8](/img/structure/B2418610.png)
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine, also known as MEM, is a chemical compound that belongs to the class of phenylalkylamines. It is a synthetic compound that has been developed for research purposes. MEM has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for various diseases.
Scientific Research Applications
1. Photochemical and Photocytotoxic Properties
- Iron(III) complexes incorporating variations of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, such as "{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine", have shown significant photocytotoxic properties. These complexes are capable of generating reactive oxygen species under red light exposure, leading to apoptosis in various cell lines. This property is crucial for potential applications in targeted cancer therapies and cellular imaging (Basu et al., 2014).
2. Enhanced Cellular Uptake and Selectivity
- Iron(III) complexes using modified phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit enhanced cellular uptake with selectivity, particularly in cancer cells. The complexes show remarkable photocytotoxicity with lower toxicity in dark conditions. This selective activity and efficient cellular internalization suggest potential use in targeted cancer treatments (Basu et al., 2015).
3. Catalytic Properties in Organic Synthesis
- Derivatives of 1-(3-(pyridin-2-yl)phenyl)methanamine have been synthesized and demonstrated good catalytic activity and selectivity in various organic reactions. These findings suggest potential applications in the field of organic chemistry, especially in the synthesis of complex organic compounds (Roffe et al., 2016).
4. Synthesis of Heterocyclic Schiff Bases for Potential Anticonvulsant Agents
- Novel Schiff bases of 3-aminomethyl pyridine, which may include "this compound", have been synthesized and showed promise as anticonvulsant agents. This suggests potential applications in the development of new drugs for the treatment of epilepsy and related neurological disorders (Pandey & Srivastava, 2011).
5. Application in Antimicrobial Evaluation
- Some derivatives of 1-substituted phenyl methanamine, potentially including "this compound", have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited varying degrees of antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Mechanism of Action
Target of Action
Amines, such as “{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine”, can interact with a variety of biological targets. They often bind to receptors or enzymes in the body, acting as agonists or antagonists . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, amines can act as nucleophiles, reacting with electrophiles in biological systems . They can also form hydrogen bonds with other molecules, influencing their behavior .
Biochemical Pathways
The compound “this compound” could potentially affect various biochemical pathways, depending on its specific targets. For example, it might influence pathways related to neurotransmission, inflammation, or metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure and properties. Factors such as its size, polarity, and stability would influence how it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It might, for example, alter cell signaling, enzyme activity, or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the compound might be more or less active in different parts of the body due to variations in pH .
properties
IUPAC Name |
[3-(2-ethoxyethoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-14-6-7-15-10-12-5-3-4-11(8-12)9-13/h3-5,8H,2,6-7,9-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFOCJNRSNMLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC=CC(=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2418530.png)
![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)
![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)
![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)
![3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)




![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)
